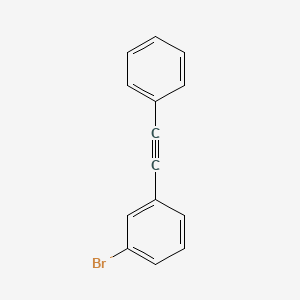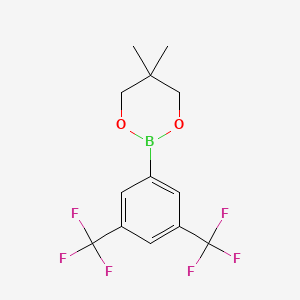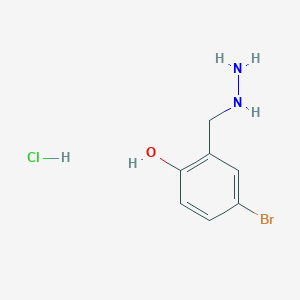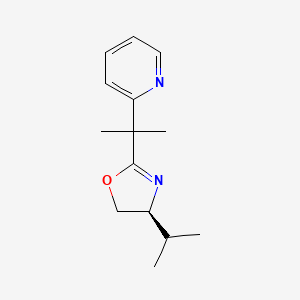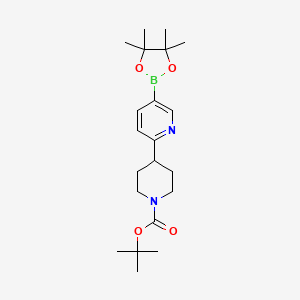![molecular formula C25H15BrO B8222903 3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
3'-Bromospiro[fluorene-9,9'-xanthene]
Descripción general
Descripción
3'-Bromospiro[fluorene-9,9'-xanthene] is a useful research compound. Its molecular formula is C25H15BrO and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromospiro[fluorene-9,9'-xanthene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromospiro[fluorene-9,9'-xanthene] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Blue-Light-Emitting Devices : 3'-Bromospiro[fluorene-9,9'-xanthene] derivatives have been used in stable organic blue-light-emitting devices. A specific polymer, PSFX, which contains a spiroxanthene group functionalized on the C-9 position of each fluorene repeat unit, displays stable blue emission and good thermal stability, making it suitable for light-emitting diode (LED) applications (Tseng et al., 2005).
Synthesis of Blue-Light-Emitting Materials : A one-pot synthetic approach for 3'-Bromospiro[fluorene-9,9'-xanthene] (SFX) has been developed, leading to the creation of blue-light-emitting materials with high thermal stability. This method simplifies the production of materials useful in optoelectronic applications (Xie et al., 2006).
Non-Fullerene Acceptors in Solar Cells : Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole has produced a promising, three-dimensional non-fullerene acceptor for use in solar cells. This novel acceptor, SFX1, demonstrates potential in enhancing the performance of solar cells due to its complementary optoelectronic properties with common donor polymers (Hundal et al., 2020).
Polyimides with High Organosolubility and Optical Transparency : Novel polyimides derived from 3'-Bromospiro[fluorene-9,9'-xanthene] demonstrate high organosolubility and optical transparency. These properties make them suitable for applications requiring transparent, flexible materials with low moisture absorption and low dielectric constants, such as in electronics and coatings (Zhang et al., 2010).
Hole-Transporting Materials for OLEDs : Spiro[fluorene-9,9′-xanthene]-based hole-transporting materials have been synthesized, displaying high thermal stability and mobility, making them effective for use in organic light-emitting diodes (OLEDs). Their high glass transition temperatures and hole mobilities contribute to improved OLED performance (Liang et al., 2017).
Propiedades
IUPAC Name |
3'-bromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-22-24(15-16)27-23-12-6-5-11-21(23)25(22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZULIKBHMSKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



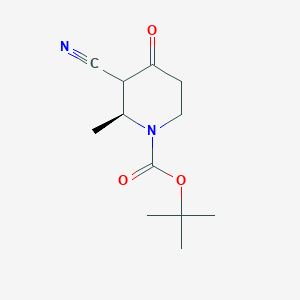
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)
![(4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222854.png)

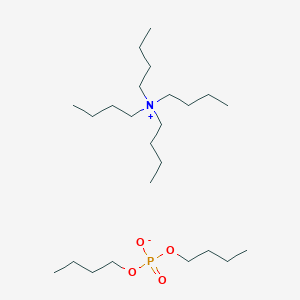
![5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)
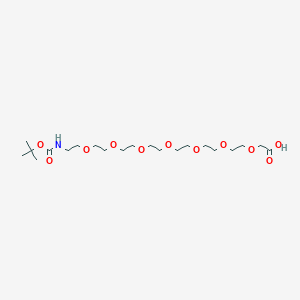
![(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B8222908.png)
